(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine
Overview
Description
(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using palladium-catalyzed reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group, used in organic synthesis and medicinal chemistry.
Thiazole Derivatives: Compounds with a thiazole ring, often studied for their biological activity.
Morpholine Derivatives: Compounds containing a morpholine group, used in various chemical and pharmaceutical applications.
Uniqueness
What sets (2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-25-18-7-5-17(6-8-18)22-21-24(10-3-9-23-11-13-26-14-12-23)19(16-28-21)20-4-2-15-27-20/h2,4-8,15-16H,3,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYZCSYYHBHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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